molecular formula C18H16N2O3 B5578336 5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No.: B5578336
M. Wt: 308.3 g/mol
InChI Key: ZWPAHCNZCHDNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, commonly known as PFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. PFO is a synthetic compound that was first synthesized in 2012 by a group of chemists from the University of California, Berkeley. Since then, it has been studied extensively for its unique properties and potential applications.

Scientific Research Applications

Herbicidal Activities

Compounds related to 1,3,4-oxadiazoles have been researched for their herbicidal activities. For example, derivatives of 1,3,4-oxadiazoles have shown favorable herbicidal activity and inhibitory activity against key enzymes involved in plant growth, indicating their potential as effective herbicides for controlling unwanted vegetation in agricultural settings (W. Bao, 2008).

Antibacterial Properties

Research on Schiff base compounds derived from 1,2,5-oxadiazoles reveals their effectiveness against gram-positive and gram-negative bacteria. These findings demonstrate the potential of 1,3,4-oxadiazole derivatives as antibacterial agents, with certain compounds exhibiting potent antibacterial activity (A. Kakanejadifard et al., 2013).

Antioxidant Potential

A novel series of 1,3,4-oxadiazole derivatives has been synthesized and evaluated for antioxidant activities. Structural modifications have led to derivatives with significant antioxidant properties, suggesting their use as lead compounds for developing new antioxidant agents (A. M. Rabie et al., 2016).

Anticancer and Apoptosis Inducing Agents

Certain 1,3,4-oxadiazole derivatives have been identified as novel apoptosis inducers, demonstrating activity against various cancer cell lines. These compounds have been found to induce apoptosis and cell cycle arrest, offering a new avenue for anticancer drug development (Han-Zhong Zhang et al., 2005).

Properties

IUPAC Name

3-(oxolan-3-yl)-5-(3-phenoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-6-15(7-3-1)22-16-8-4-5-13(11-16)18-19-17(20-23-18)14-9-10-21-12-14/h1-8,11,14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPAHCNZCHDNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.